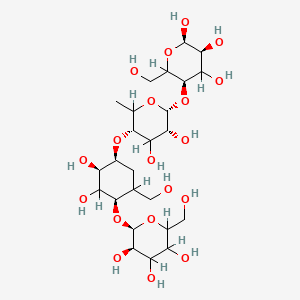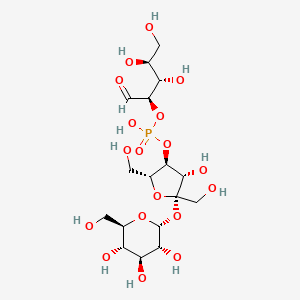
Aplanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplanin is an Oligosaccharide containing glucose as monomeric unit with an additional N-containing moiety.
Propiedades
Número CAS |
65098-54-6 |
|---|---|
Fórmula molecular |
C25H44O19 |
Peso molecular |
648.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-[(1R,3R,4S)-4-[(3S,5R,6R)-4,5-dihydroxy-2-methyl-6-[(3R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H44O19/c1-6-20(16(34)19(37)24(39-6)44-22-10(5-28)41-23(38)17(35)15(22)33)40-8-2-7(3-26)21(14(32)11(8)29)43-25-18(36)13(31)12(30)9(4-27)42-25/h6-38H,2-5H2,1H3/t6?,7?,8-,9?,10?,11-,12?,13?,14?,15?,16?,17-,18+,19+,20+,21+,22-,23+,24+,25+/m0/s1 |
Clave InChI |
BCFZQCIBUSMFIH-FZEXJKNTSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)OC3CC(C(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO |
SMILES isomérico |
CC1[C@H](C([C@H]([C@H](O1)O[C@H]2C(O[C@H]([C@H](C2O)O)O)CO)O)O)O[C@H]3CC([C@H](C([C@H]3O)O)O[C@@H]4[C@@H](C(C(C(O4)CO)O)O)O)CO |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)OC3CC(C(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aplanin BAY e 4609 BAY e4609 BAY-e 4609 BAY-e-4609 BAYe4609 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)









